Monnieriside A
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Overview
Description
Monnieriside A is a chromone glycoside isolated from the fruits of Cnidium monnieri, a plant belonging to the Umbelliferae family. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monnieriside A can be synthesized through various organic synthesis methods. The general approach involves the glycosylation of chromone derivatives under controlled conditions. The reaction typically requires a glycosyl donor, a chromone substrate, and a catalyst to facilitate the glycosidic bond formation.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes from Cnidium monnieri fruits. The extraction process usually includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Monnieriside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of reduced chromone derivatives.
Substitution: Generation of various substituted chromone glycosides.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Investigated for its effects on cell differentiation and proliferation.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in the development of natural products and pharmaceuticals.
Mechanism of Action
The mechanism by which Monnieriside A exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and oxidative stress, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation, but research suggests involvement in pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Monnieriside A is one of several chromone glycosides isolated from Cnidium monnieri. Similar compounds include Monnieriside B, Monnieriside C, Monnieriside D, Monnieriside E, Monnieriside F, and Monnieriside G. These compounds share structural similarities but differ in their sugar moieties and substituents, leading to variations in their biological activities and applications.
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Properties
Molecular Formula |
C16H18O10 |
---|---|
Molecular Weight |
370.31 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]chromen-4-one |
InChI |
InChI=1S/C16H18O10/c17-4-11-13(21)14(22)15(23)16(26-11)24-5-7-3-9(20)12-8(19)1-6(18)2-10(12)25-7/h1-3,11,13-19,21-23H,4-5H2/t11-,13-,14+,15-,16-/m1/s1 |
InChI Key |
HKSWNVKSXBFJGZ-YMILTQATSA-N |
Isomeric SMILES |
C1=C(C=C2C(=C1O)C(=O)C=C(O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C=C(O2)COC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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